Molecular Weight and Leaving Group Comparison: Bromobis(methylthio)borane vs. Chloro and Iodo Analogs
Bromobis(methylthio)borane (CAS 29877-98-3) has a molecular weight of 184.91 g/mol [1], positioning it between the chloro analog (140.46 g/mol) [2] and the iodo analog (231.92 g/mol) [3]. This intermediate molecular weight correlates with the reactivity of the B–Br bond, which undergoes nucleophilic displacement at rates faster than B–Cl but with greater stability toward adventitious hydrolysis than B–I [4]. For synthetic applications requiring balanced leaving group lability, the bromo derivative offers a kinetically favorable middle ground.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 184.91 g/mol |
| Comparator Or Baseline | Chlorobis(methylthio)borane: 140.46 g/mol; Iodobis(methylthio)borane: 231.92 g/mol |
| Quantified Difference | Target is 44.45 g/mol heavier than chloro analog and 47.01 g/mol lighter than iodo analog |
| Conditions | Standard molecular weight calculation; values from NIST Chemistry WebBook |
Why This Matters
Molecular weight differences impact stoichiometric calculations, shipping/handling logistics, and the physical properties (volatility, solubility) relevant to reaction scale-up.
- [1] NIST Chemistry WebBook. Bromobis(methylthio)borane. NIST Standard Reference Database Number 69. View Source
- [2] NIST Chemistry WebBook. Chlorobis(methylthio)borane. CAS 29877-94-9. View Source
- [3] NIST Chemistry WebBook. Iodobis(methylthio)borane. CAS 27545-48-8. View Source
- [4] Mikhailov, B.M. Sulphur-containing Organic Compounds of Boron. Russian Chemical Reviews. 1968;37(12):935–953. View Source
